2-Fluorobutane (CAS 359-01-3) is a volatile, secondary fluorinated aliphatic hydrocarbon characterized by a boiling point of 25.1 °C and a high vapor pressure of 757 mmHg at 25 °C. Structurally, the presence of a highly electronegative fluorine atom on the secondary carbon imparts high carbon-halogen bond strength, drastically reducing its susceptibility to nucleophilic substitution compared to heavier halobutanes . In procurement contexts, this compound is primarily sourced as a high-purity plasma reaction gas for semiconductor etching, a highly volatile specialty solvent for temperature-sensitive extractions, and a stereochemically specific precursor for driving regioselective elimination reactions.
Substituting 2-fluorobutane with its closest chlorinated analog, 2-chlorobutane, fundamentally alters both process thermodynamics and reaction pathways. Thermally, 2-chlorobutane boils at approximately 68 °C, requiring significantly more energy and harsher conditions for solvent removal than the highly volatile 2-fluorobutane (25.1 °C) . Chemically, the poor leaving-group ability of the fluoride ion shifts base-catalyzed elimination pathways from the Zaitsev-favored internal alkenes (typical of chlorides) to Hofmann-favored terminal alkenes [1]. Furthermore, its profound resistance to nucleophilic substitution prevents the unwanted alkylation side-reactions that plague secondary chlorides, making 2-fluorobutane distinctly suited as an inert reaction medium or a highly selective etchant precursor.
2-Fluorobutane exhibits a boiling point of 25.1 °C, making it exceptionally volatile compared to 2-chlorobutane. This allows for near-room-temperature solvent removal under standard atmospheric pressure, preventing thermal degradation of labile products .
| Evidence Dimension | Boiling Point |
| Target Compound Data | 25.1 °C (Vapor pressure 757 mmHg at 25 °C) |
| Comparator Or Baseline | 2-Chlorobutane (~68 °C) |
| Quantified Difference | ~43 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables extremely mild, low-energy solvent stripping, which is critical when processing thermally sensitive pharmaceutical intermediates or specialized materials.
Due to the high strength of the C-F bond, the fluoride ion acts as a poor leaving group, shifting the elimination mechanism toward an E1cB-like transition state. This results in the preferential formation of the less substituted Hofmann product (1-butene), whereas 2-chlorobutane yields the more substituted Zaitsev product (2-butene) [1].
| Evidence Dimension | Major Elimination Product Pathway |
| Target Compound Data | Predominantly Hofmann product (1-butene) |
| Comparator Or Baseline | 2-Chlorobutane (Predominantly Zaitsev product, 2-butene) |
| Quantified Difference | Complete reversal of regioselectivity from internal to terminal alkene |
| Conditions | Reaction with strong bases (e.g., alkoxide/KOH) |
Essential for synthetic routes that specifically require terminal alkene formation without resorting to bulky, expensive bases.
The strong carbon-fluorine bond in 2-fluorobutane imposes a high activation energy for C-F cleavage, rendering it highly resistant to nucleophilic attack compared to 2-chlorobutane. This stability prevents it from acting as an alkylating agent under standard conditions [1].
| Evidence Dimension | Leaving Group Ability / Substitution Reactivity |
| Target Compound Data | Highly resistant to SN1/SN2 pathways |
| Comparator Or Baseline | 2-Chlorobutane (Readily undergoes nucleophilic substitution) |
| Quantified Difference | Significantly higher activation energy for C-halogen bond cleavage |
| Conditions | Presence of standard nucleophiles in polar solvents |
Allows 2-fluorobutane to be utilized as a stable, non-reactive fluorinated solvent or medium where chlorinated analogs would cause unwanted alkylation side-reactions.
High-purity 2-fluorobutane is utilized as a plasma reaction gas for etching SiN films in sub-20 nm semiconductor nodes. Its specific vapor pressure and lack of heavier halogens prevent substrate contamination and ensure precise gas-phase dosing compared to heavier halocarbons [1].
| Evidence Dimension | Vapor Pressure and Halogen Purity |
| Target Compound Data | 757 mmHg at 25 °C (sufficient for direct gas delivery) |
| Comparator Or Baseline | Heavier halocarbons (lower vapor pressure, risk of Cl/Br contamination) |
| Quantified Difference | Elimination of heavy halogen contamination risks |
| Conditions | Plasma reaction chambers for semiconductor device fabrication |
Ensures consistent etch rates and protects silicon substrates from trace metal or heavy halogen contamination during critical semiconductor manufacturing steps.
Leveraging its high vapor pressure (757 mmHg at 25 °C) and specific fluorine-to-carbon ratio, high-purity 2-fluorobutane is deployed as a plasma reaction gas for etching SiN films in advanced semiconductor manufacturing, where avoiding heavy halogen contamination is critical [1].
Due to its extremely low boiling point of 25.1 °C, 2-fluorobutane is utilized as a specialty extraction solvent and reaction medium. It allows for rapid, room-temperature solvent removal, protecting thermally sensitive compounds from degradation during downstream concentration steps .
In synthetic organic chemistry, 2-fluorobutane is selected over chlorinated or brominated analogs to intentionally drive base-catalyzed eliminations toward the Hofmann product (1-butene). The poor leaving group ability of the fluoride ion ensures high regioselectivity for the terminal alkene without requiring sterically hindered bases [2].
Because of its chiral center and distinct leaving group dynamics, 2-fluorobutane serves as a benchmark substrate in physical organic chemistry. It is used to evaluate transition state geometries and the competition between E2 and E1cB elimination pathways under varying solvent and base conditions [3].